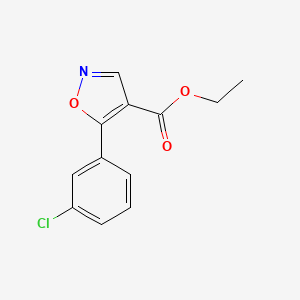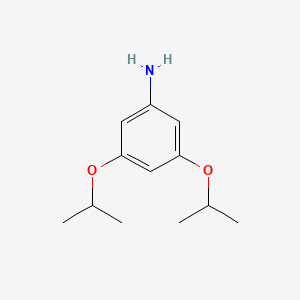
3-(Quinolin-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(Quinolin-3-yl)propan-1-ol is a chemical compound with the molecular formula C12H13NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-3-yl)propan-1-ol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These reactions are usually carried out under reflux conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as heteropolyacids can be used to enhance the efficiency of the reaction . Green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions: 3-(Quinolin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline carboxylic acids.
Reduction: Reduction reactions can convert it into quinoline alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinoline carboxylic acids, quinoline alcohols, and various substituted quinoline derivatives .
科学的研究の応用
3-(Quinolin-3-yl)propan-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(Quinolin-3-yl)propan-1-ol is largely dependent on its interaction with molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the fragmentation of bacterial DNA, resulting in cell death . The exact molecular pathways and targets may vary depending on the specific application and derivative used.
類似化合物との比較
Quinoline: The parent compound with a wide range of applications in medicinal and industrial chemistry.
Quinolone: A class of compounds derived from quinoline, known for their antibacterial properties.
Fluoroquinolones: A subclass of quinolones with enhanced antibacterial activity.
Uniqueness of 3-(Quinolin-3-yl)propan-1-ol: this compound stands out due to its unique structural features, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a precursor for more complex quinoline derivatives makes it a valuable compound in synthetic organic chemistry .
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
3-quinolin-3-ylpropan-1-ol |
InChI |
InChI=1S/C12H13NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-6,8-9,14H,3-4,7H2 |
InChIキー |
VGNXCIFPHCFVMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
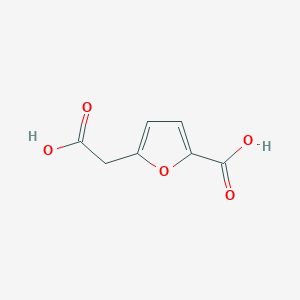

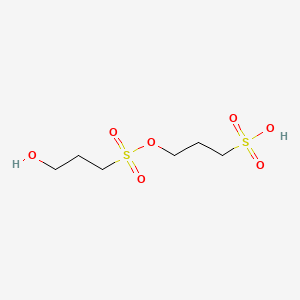

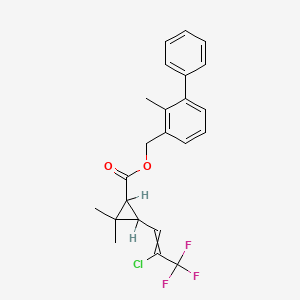

![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-iodo-4,4-dimethyl-, 1,1-dimethylethyl ester](/img/structure/B8749946.png)



